TAS2R14 Antagonist Potency: Quantified Sub-Micromolar Activity of N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide
N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide (designated Lw190) demonstrates potent antagonism at the human TAS2R14 receptor with an EC50 of 0.43 μM in a cell-based assay [1]. This places it within the sub-micromolar potency range, a threshold reached by only 9 out of ~1800 screened pharmaceutical drugs in the same study [1]. As a flufenamic acid derivative, it represents a structurally distinct scaffold compared to other potent TAS2R14 agonists and antagonists reported in the literature [1].
| Evidence Dimension | TAS2R14 Potency (EC50) |
|---|---|
| Target Compound Data | 0.43 μM |
| Comparator Or Baseline | Approximately 9 out of ~1800 FDA-approved drugs (0.5%) achieve sub-micromolar activity at TAS2R14. Most agonists in this study had EC50 values in the micromolar to high-micromolar range. |
| Quantified Difference | The compound's EC50 of 0.43 μM is in the top 0.5% of a diverse drug library screened for TAS2R14 activity, indicating high relative potency. |
| Conditions | In vitro TAS2R14 functional assay (specific assay details in Fierro et al., 2023). |
Why This Matters
This quantifies the compound's utility as a chemical probe for TAS2R14, a broadly tuned GPCR implicated in drug bitterness perception and extra-oral functions, where sub-micromolar potency is a critical selection criterion.
- [1] BitterDB Entry: Lw190 (BitterDB id=1658); Data sourced from: Fierro F. et al. Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands, Cellular and Molecular Life Sciences, 2023, 80, 114. View Source
